Cas no 1806139-07-0 (6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol)

6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol
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- Inchi: 1S/C8H9F3N2O3/c9-8(10,11)16-6-4(3-14)1-5(2-12)13-7(6)15/h1,14H,2-3,12H2,(H,13,15)
- InChI Key: QFHKEQCJBLVEKW-UHFFFAOYSA-N
- SMILES: FC(OC1C(NC(CN)=CC=1CO)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 360
- Topological Polar Surface Area: 84.6
- XLogP3: -0.9
6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029093781-1g |
6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol |
1806139-07-0 | 97% | 1g |
$1,579.40 | 2022-04-01 |
6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on 6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol
Comprehensive Overview of 6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol (CAS No. 1806139-07-0)
6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol (CAS No. 1806139-07-0) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, a hydroxy group, and a trifluoromethoxy substituent, which contribute to its versatile reactivity and applications. The presence of these groups makes it a valuable intermediate for synthesizing bioactive molecules, particularly in drug discovery and crop protection.
The molecular structure of 6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol has drawn attention due to its potential role in addressing modern challenges in medicinal chemistry. Researchers are increasingly exploring trifluoromethoxy-containing compounds for their enhanced metabolic stability and bioavailability, which are critical in developing next-generation therapeutics. This compound's aminomethyl group also offers opportunities for further derivatization, making it a key building block in the synthesis of novel drug candidates.
In the agrochemical sector, 6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol is being investigated for its potential as a precursor to environmentally friendly pesticides. The trifluoromethoxy group is known to improve the efficacy of agrochemicals while reducing environmental persistence, aligning with the growing demand for sustainable farming solutions. This aligns with current trends in green chemistry and the push for reduced ecological impact in agricultural practices.
The synthesis of 6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Advanced techniques such as HPLC and NMR spectroscopy are employed for characterization, ensuring compliance with stringent quality standards required in pharmaceutical and agrochemical applications. Researchers are also exploring flow chemistry methods to optimize its production, reflecting the industry's shift toward more efficient and scalable processes.
From a commercial perspective, the demand for 6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol is expected to grow, driven by its applications in drug discovery and agrochemical innovation. Suppliers and manufacturers are focusing on improving synthesis routes to meet the needs of academic and industrial researchers. The compound's CAS No. 1806139-07-0 serves as a unique identifier, facilitating its procurement and regulatory compliance in global markets.
In summary, 6-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-methanol represents a promising compound with broad applications in life sciences and agriculture. Its structural features, including the aminomethyl and trifluoromethoxy groups, make it a valuable tool for researchers aiming to develop innovative solutions in healthcare and sustainable agriculture. As scientific advancements continue, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in these fields.
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